Duration of Elevated Estrogen: Benzoate Provides Shortest Exposure Window Among Injectable Estradiol Esters
In a direct head-to-head clinical pharmacokinetic comparison following a single 5.0 mg intramuscular dose in arachis oil, estradiol benzoate exhibited the shortest duration of elevated plasma estrogen levels (4-5 days), compared with estradiol valerate (7-8 days) and estradiol cypionate (approximately 11 days) [1]. This shorter duration window renders estradiol benzoate suitable for protocols requiring rapid onset and clearance of estrogenic stimulation, whereas the longer-acting esters are preferentially selected when sustained exposure is desired.
| Evidence Dimension | Duration of elevated plasma estrogen levels post single IM injection |
|---|---|
| Target Compound Data | 4-5 days (estradiol benzoate, 5.0 mg) |
| Comparator Or Baseline | Estradiol valerate: 7-8 days; Estradiol cypionate: ~11 days (each 5.0 mg) |
| Quantified Difference | Benzoate duration is 43-56% shorter than valerate; 55-64% shorter than cypionate |
| Conditions | Single intramuscular injection of 5.0 mg in 1.0 mL arachis oil; n=10 (benzoate), n=9 (valerate), n=10 (cypionate); subjects receiving combined oral contraceptive to suppress endogenous estrogen |
Why This Matters
For FTAI and estrus synchronization protocols, the shorter duration of estradiol benzoate minimizes prolonged estrogenic stimulation while providing sufficient exposure to induce the LH surge and ovulation, offering temporal precision not achievable with longer-acting esters.
- [1] Oriowo MA, Landgren BM, Stenström B, Diczfalusy E. A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. 1980;21(4):415-424. View Source
